2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Overview
Description
2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H10ClN5 and its molecular weight is 223.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Bioactivities : 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is involved in the synthesis of pyrazole derivatives. These derivatives are characterized through various spectroscopic methods and X-ray crystallography, revealing their potential biological activity against breast cancer and microbes (Titi et al., 2020).
Biological and Pharmacological Activities
Antifungal and Antibacterial Potential : Pyrimidine linked pyrazole derivatives, related to this compound, have been synthesized and evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Tuberculocidic Activity : Compounds including 4-arylaminomethylene-3-methyl-1-(pyrimidin-2-yl)pyrazol-5(4H)-ones have shown significant tuberculocidic activity. These compounds are related to the chemical structure of interest and provide insights into potential medical applications (Erkin, Krutikov, & Ivanov, 2012).
Antifungal Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines derivatives exhibit notable antifungal activities, which may be relevant for agricultural and pharmaceutical applications (Zhang et al., 2016).
Agricultural Applications
- Herbicidal Evaluation : Pyrazolylpyrimidine derivatives have been assessed for their herbicidal activities, indicating potential utility in weed control in agriculture (Ma et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various kinases
Mode of Action
It’s known that similar compounds can inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Kinase inhibitors typically affect signal transduction pathways, which can influence cell growth, differentiation, and survival .
Result of Action
Kinase inhibitors can lead to the inhibition of cell proliferation and induction of apoptosis .
Properties
IUPAC Name |
2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c1-5-3-7(13-9(10)11-5)12-8-4-6(2)14-15-8/h3-4H,1-2H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQXLOMFQRQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851435-28-4 | |
Record name | 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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